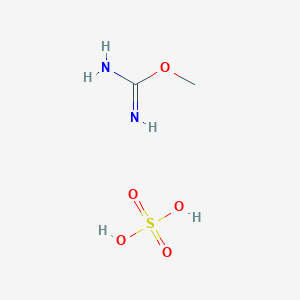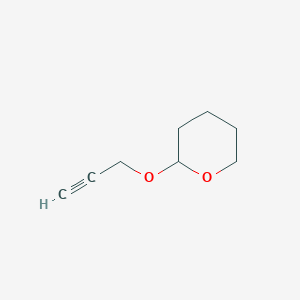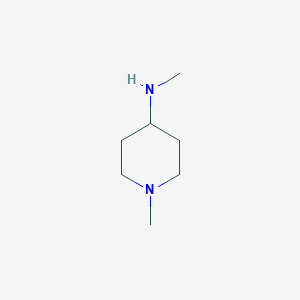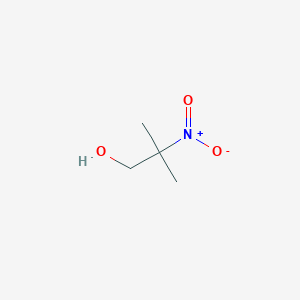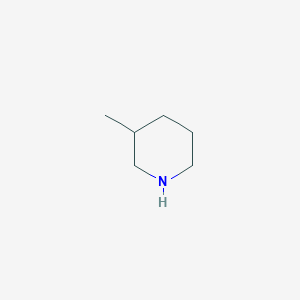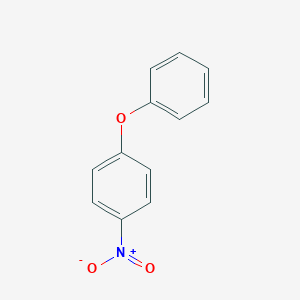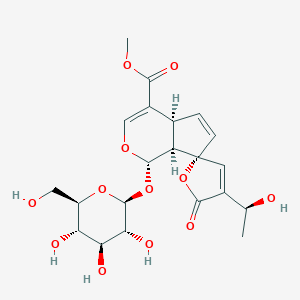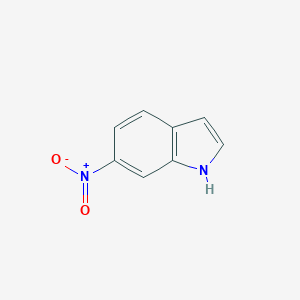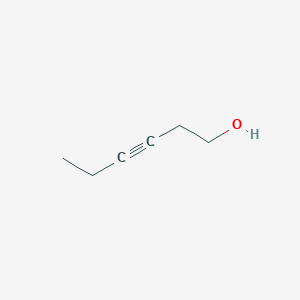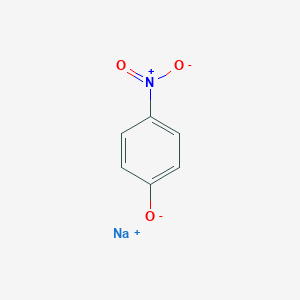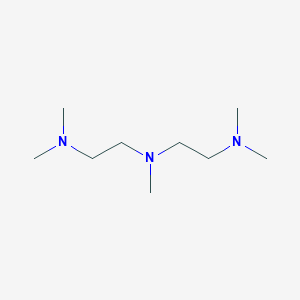
1,1,4,7,7-Pentamethyldiethylenetriamine
Descripción general
Descripción
1,1,4,7,7-Pentamethyldiethylenetriamine, also known as PMDTA, is a polyazaalkane and is functionally related to a diethylenetriamine . It is a colorless liquid, although impure samples may appear yellowish .
Synthesis Analysis
PMDTA is prepared from diethylenetriamine by the Eschweiler-Clarke reaction, involving the use of formaldehyde and formic acid .Molecular Structure Analysis
The molecular formula of 1,1,4,7,7-Pentamethyldiethylenetriamine is C9H23N3 . The IUPAC name is N '- [2- (dimethylamino)ethyl]- N, N, N '-trimethylethane-1,2-diamine . The InChI is InChI=1S/C9H23N3/c1-10 (2)6-8-12 (5)9-7-11 (3)4/h6-9H2,1-5H3 .Chemical Reactions Analysis
PMDTA is used as a ligand in NMR study of complexation/aggregation with neopentyllithium and in the study of ligand effects on the selectivity of CO2 incorporation into α,ω-diynes .Physical And Chemical Properties Analysis
1,1,4,7,7-Pentamethyldiethylenetriamine is a clear, colorless liquid . It is miscible in water . The refractive index is 1.4415 to 1.4435 at 20°C .Aplicaciones Científicas De Investigación
Organolithium Chemistry
PMDTA: is a tridentate ligand that significantly modifies the reactivity of organolithium compounds . It enhances their reactivity by causing them to deaggregate in the presence of Lewis bases. This property is particularly useful in synthesizing complex organic molecules where precise control over reactivity is crucial.
NMR Spectroscopy
In NMR spectroscopy , PMDTA is used as a ligand to study the complexation and aggregation with neopentyllithium . This application is vital for understanding the molecular structure and dynamics of lithium complexes, which are often used in synthetic chemistry.
Catalysis
PMDTA: serves as a catalyst in the synthesis of multifunctional silicone acrylate prepolymers, which are used in UV-curable coatings . It also acts as a multifunctional initiating and cross-linking agent in the synthesis of polyacrylamide hydrogels.
Environmental Science
While specific applications of PMDTA in environmental science are not directly cited, its role in the study of ligand effects on CO2 incorporation into α,ω-diynes suggests potential utility in carbon capture and sequestration studies .
Industrial Processes
In industrial processes, PMDTA is utilized as a catalyst in continuous and discontinuous MDI rigid foam applications . It’s also used in TDI, TDI/MDI, and MDI high resilience (HR) flexible molded foams, as well as in integral skin and microcellular systems.
Analytical Methods
PMDTA’s role as a ligand in NMR studies makes it a valuable tool in analytical methods for understanding chemical reactions and compound structures . Its ability to influence the selectivity of CO2 incorporation into α,ω-diynes can be leveraged in analytical techniques that require precise molecular manipulation.
Mecanismo De Acción
Target of Action
1,1,4,7,7-Pentamethyldiethylenetriamine, also known as Pentamethyldiethylenetriamine or PMDTA, is primarily used as a ligand in organolithium chemistry . It is a basic, bulky, and flexible tridentate ligand . The primary targets of PMDTA are organolithium compounds .
Mode of Action
PMDTA interacts with its targets, the organolithium compounds, by binding to the lithium center . This binding enhances the reactivity of organolithium compounds . PMDTA behaves analogously to the di-tertiary amine TMEDA, but since it is tridentate, it binds more strongly to lithium . In contrast to TMEDA, PMDTA forms monomeric complexes with organolithium compounds .
Biochemical Pathways
The biochemical pathways affected by PMDTA primarily involve the reactivity of organolithium compounds . PMDTA modifies the reactivity of these compounds, which deaggregate in the presence of Lewis bases . Both PMDTA and TMEDA affect the regiochemistry of metalation .
Pharmacokinetics
It is known that pmdta is miscible in water , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of PMDTA’s action is an enhancement of the reactivity of organolithium compounds . This increased reactivity can be utilized in various chemical reactions, including the synthesis of polymers .
Action Environment
PMDTA is sensitive to air and moisture . It should be stored under inert gas and is incompatible with strong oxidizing agents and strong acids . These environmental factors can influence the action, efficacy, and stability of PMDTA.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N'-[2-(dimethylamino)ethyl]-N,N,N'-trimethylethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H23N3/c1-10(2)6-8-12(5)9-7-11(3)4/h6-9H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKODFQOELJFMII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C)CCN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H23N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7029249 | |
| Record name | 1,1,4,7,7-Pentamethyldiethylenetriamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7029249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless to pale yellow liquid; [Alfa Aesar MSDS] | |
| Record name | 1,2-Ethanediamine, N1-[2-(dimethylamino)ethyl]-N1,N2,N2-trimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N,N,N',N',N"-Pentamethyldiethylenetriamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21205 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.3 [mmHg] | |
| Record name | N,N,N',N',N"-Pentamethyldiethylenetriamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21205 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
1,1,4,7,7-Pentamethyldiethylenetriamine | |
CAS RN |
3030-47-5 | |
| Record name | Pentamethyldiethylenetriamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3030-47-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Ethanediamine, N1-(2-(dimethylamino)ethyl)-N1,N2,N2-trimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003030475 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pentamethyldiethylenetriamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65659 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2-Ethanediamine, N1-[2-(dimethylamino)ethyl]-N1,N2,N2-trimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,1,4,7,7-Pentamethyldiethylenetriamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7029249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(2-dimethylaminoethyl)(methyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.275 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PENTAMETHYLDIETHYLENETRIAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3274UTY3HL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
















Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


